2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

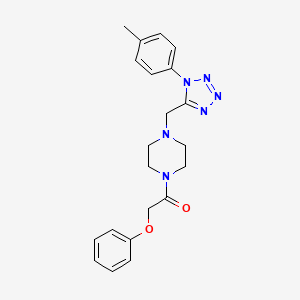

2-Phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a structurally complex small molecule featuring a central ethanone scaffold. Key components include:

- Piperazine ring: Substituted at the 4-position with a tetrazole-linked p-tolyl group, enhancing conformational flexibility and hydrogen-bonding capabilities.

- Tetrazole-p-tolyl moiety: The 1-(p-tolyl)-1H-tetrazol-5-yl group introduces steric bulk and electron-withdrawing properties, which may influence receptor binding or metabolic stability .

This compound shares structural homology with pharmacologically active piperazine-tetrazole hybrids, which are often explored for antimicrobial, anticancer, and CNS-targeted activities .

Properties

IUPAC Name |

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-17-7-9-18(10-8-17)27-20(22-23-24-27)15-25-11-13-26(14-12-25)21(28)16-29-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYQAASGCNOWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves a multi-step process:

Formation of the p-tolyl-tetrazole moiety: : Starting from p-tolyl, the tetrazole ring is formed through a [2+3] cycloaddition reaction using azide and a nitrile derivative.

Introduction of piperazine: : The piperazine ring is then introduced via a nucleophilic substitution reaction with the tetrazole moiety.

Phenoxyethylation: : The final step involves the alkylation of the piperazine nitrogen with 2-phenoxyacetyl chloride, forming the target compound under basic conditions.

Industrial Production Methods

In an industrial setting, the process is scaled up with optimizations for yield, purity, and cost-effectiveness. Typical adjustments might include using more efficient catalysts, high-pressure reactors to speed up the [2+3] cycloaddition, and continuous flow reactors to streamline the phenoxyethylation step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The phenoxy group can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.

Reduction: : Reduction of the ketone group can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : The piperazine ring is prone to nucleophilic substitution reactions due to the presence of the secondary amine.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, peracids.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Halides, alkylating agents for substitution reactions.

Major Products

The major products formed depend on the specific reactions involved, such as oxidized derivatives of the phenoxy group, reduced forms of the ketone group, and substituted variants on the piperazine ring.

Scientific Research Applications

2-phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has broad applications:

Chemistry: : Used as a building block for complex organic synthesis.

Biology: : Investigated for its potential as a ligand in biochemical assays.

Medicine: : Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: : Utilized in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance:

Molecular Targets: : Enzymes, receptors, and ion channels.

Pathways: : It may influence signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Structural and Electronic Comparisons

- Piperazine vs. Piperazine derivatives generally exhibit higher conformational flexibility .

- Tetrazole Substituents : The p-tolyl group in the target compound introduces a methyl group, enhancing lipophilicity compared to phenyl (13a) or fluorophenyl (). Nitro or sulfonyl groups (e.g., 7n) increase electron-withdrawing effects, which may improve receptor binding but reduce metabolic stability .

- Ethanone Modifications: The phenoxy group in the target compound differs from thiophene () or thioether (), likely influencing π-stacking interactions and bioavailability.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Biological Activity

2-Phenoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a phenoxy group, a p-tolyl group, and a tetrazole moiety, which contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring is known for its ability to engage in hydrogen bonding and form coordination complexes with metal ions, which may enhance the compound's pharmacological effects. The phenoxy and piperazine groups are also believed to play crucial roles in modulating the activity of neurotransmitter receptors and other biological macromolecules.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anticancer Properties

Studies have suggested that tetrazole-containing compounds may possess anticancer activity. A related study highlighted the potential of tetrazole derivatives in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways activated by this compound remain to be fully elucidated but may involve modulation of signaling pathways related to cell survival and growth.

Neurological Effects

The piperazine component is often associated with neuroactive properties. Compounds similar to this compound have been evaluated for their anxiolytic and antidepressant effects in animal models. These effects are hypothesized to be mediated through interactions with serotonin and dopamine receptors, suggesting a potential role in treating anxiety disorders.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 10–50 µg/mL. |

| Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values around 20 µM; mechanism involves caspase activation. |

| Neurological Effects | Exhibited anxiolytic-like behavior in elevated plus maze tests at doses of 10–30 mg/kg in rodents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.